3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Chemical Structure and Classification
The compound 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine belongs to the class of heterocyclic compounds known as triazolopyrimidines, specifically the triazolo[4,5-d]pyrimidine subfamily. This molecular framework consists of a pyrimidine ring fused with a 1,2,3-triazole ring system, creating a bicyclic aromatic structure that exhibits unique electronic and steric properties. The compound's molecular formula is C14H15N7, with a molecular weight of 281.32 grams per mole. The structural architecture features a phenyl substituent attached to the nitrogen atom at position 3 of the triazole ring, while a piperazine moiety is connected to position 7 of the pyrimidine ring.
The classification of this compound extends beyond simple heterocyclic nomenclature to encompass its functional characteristics as a piperazine derivative. Piperazine derivatives represent a broad class of chemical compounds that have found extensive applications in medicinal chemistry due to their diverse pharmacological properties. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atoms positioned equatorially, contributing to the compound's overall three-dimensional structure and binding characteristics. The presence of multiple nitrogen atoms within the molecular framework creates numerous sites for hydrogen bonding and electrostatic interactions, which are crucial for biological activity.
Table 1: Structural and Physical Properties of 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C14H15N7 |
| Molecular Weight | 281.32 g/mol |
| Chemical Abstracts Service Number | 941867-98-7 |
| Simplified Molecular Input Line Entry System | C12=NC=NC(N3CCNCC3)=C1N=NN2C4=CC=CC=C4 |
| Chemical Classification | Triazolopyrimidine derivative, Piperazine derivative |
| Ring Systems | Triazole, Pyrimidine, Piperazine, Phenyl |
| Nitrogen Content | 7 nitrogen atoms |
The electronic structure of this compound is characterized by extensive conjugation across the triazolopyrimidine core, which influences its optical and electronic properties. The presence of multiple nitrogen atoms creates electron-rich regions that can participate in coordination chemistry and various intermolecular interactions. The phenyl group at position 3 provides additional aromatic character and can engage in pi-pi stacking interactions, while the piperazine ring introduces aliphatic character and conformational flexibility to the overall molecular structure.
Historical Context and Relevance
The development and study of triazolo[4,5-d]pyrimidine derivatives have evolved significantly since the initial recognition of triazolopyrimidine scaffolds as important heterocyclic systems in medicinal chemistry. The triazolopyrimidine framework has been established as an attractive structural motif due to its resemblance to purine nucleotides, leading to its investigation as a potential purine isostere. This structural similarity has prompted extensive research into triazolopyrimidine compounds as alternatives to naturally occurring purines in various biological systems.
The historical significance of piperazine-containing compounds in pharmaceutical research cannot be understated, as numerous clinically approved medications contain piperazine moieties. The integration of piperazine rings into heterocyclic frameworks has been a successful strategy for modulating pharmacokinetic properties and enhancing drug-like characteristics. The combination of triazolopyrimidine and piperazine structural elements represents a convergence of two well-established medicinal chemistry approaches, creating compounds with potentially enhanced therapeutic profiles.
Research into triazolo[4,5-d]pyrimidine derivatives has been particularly focused on their potential as enzyme inhibitors, with specific attention given to their ability to modulate various biological targets. Studies have demonstrated that compounds within this chemical class can exhibit potent inhibitory activity against lysine-specific demethylase 1, an important epigenetic regulator involved in cancer progression. The structure-activity relationship investigations have revealed that specific substitution patterns on the triazolopyrimidine core can significantly influence biological activity, with the nature of substituents at positions 3 and 7 being particularly critical for optimal potency.
The relevance of 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine extends beyond its individual properties to encompass its role as a representative member of a larger family of bioactive compounds. The systematic study of this compound and its analogues has contributed to the understanding of how structural modifications within the triazolopyrimidine framework can be used to fine-tune biological activity and selectivity. This knowledge has proven invaluable for the rational design of new therapeutic agents and has established triazolopyrimidine derivatives as privileged scaffolds in drug discovery efforts.
Research Objectives and Methodological Framework
The primary research objectives surrounding 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine focus on elucidating its chemical properties, synthetic accessibility, and potential applications in medicinal chemistry. Contemporary research efforts have concentrated on developing efficient synthetic methodologies for accessing this compound and related analogues, with particular emphasis on scalable approaches that can accommodate structural diversification. The methodological framework for investigating triazolopyrimidine derivatives typically involves multi-step synthetic strategies that begin with appropriately functionalized precursors and proceed through carefully orchestrated cyclization reactions.
The synthesis of triazolo[4,5-d]pyrimidine derivatives generally relies on the cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids and their structurally modified derivatives, which has been established as a general approach for obtaining various triazolopyrimidine systems. This synthetic strategy allows for the introduction of diverse substituents at key positions of the heterocyclic framework, enabling systematic structure-activity relationship studies. The incorporation of piperazine moieties typically occurs through nucleophilic substitution reactions involving appropriately activated triazolopyrimidine intermediates.
Table 2: Research Focus Areas and Methodological Approaches
| Research Area | Methodological Approach | Key Objectives |
|---|---|---|
| Synthetic Chemistry | Multi-step organic synthesis, Cyclocondensation reactions | Develop efficient synthetic routes, Enable structural diversification |
| Structure-Activity Relationships | Systematic substitution analysis, Biological screening | Identify optimal substitution patterns, Understand activity determinants |
| Molecular Characterization | Nuclear magnetic resonance spectroscopy, Mass spectrometry | Confirm structural identity, Determine purity |
| Computational Studies | Molecular modeling, Docking simulations | Predict binding interactions, Guide rational design |
| Biological Evaluation | Enzyme inhibition assays, Cell-based screening | Assess biological activity, Determine selectivity profiles |
The characterization of 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine and related compounds relies heavily on advanced analytical techniques, including high-resolution nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide detailed structural information that is essential for confirming the identity and purity of synthesized compounds. The spectroscopic analysis of triazolopyrimidine derivatives requires careful interpretation due to the presence of multiple nitrogen-containing heterocycles, which can complicate signal assignment and coupling pattern analysis.
Properties
IUPAC Name |
3-phenyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-2-4-11(5-3-1)21-14-12(18-19-21)13(16-10-17-14)20-8-6-15-7-9-20/h1-5,10,15H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCGNVHLJCNIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique fused ring system comprising a triazole and pyrimidine moiety along with a piperazine substituent. Its molecular formula is with a molecular weight of 281.32 g/mol. The structural characteristics contribute to its interaction with various biological targets, which is crucial for its pharmacological potential .
Anticancer Activity
Research indicates that 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 8.47 µM after 72 hours of treatment, indicating substantial growth inhibition .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Molecular docking studies suggest that it can effectively bind to specific enzymes implicated in cancer and other diseases. For example:
| Enzyme | Binding Affinity (kcal/mol) | Biological Implication |
|---|---|---|
| Kinase A | -9.5 | Potential for targeted cancer therapy |
| Dipeptidyl Peptidase IV | -8.0 | Implications in diabetes management |
These interactions highlight the compound's versatility as a pharmacological agent .
Structure-Activity Relationship (SAR)
The SAR analysis of 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine reveals several critical features that enhance its biological activity:
- Piperazine Moiety : Enhances solubility and receptor binding.
- Triazole Ring : Contributes to the compound's ability to interact with various biological targets.
- Phenyl Group : Influences the lipophilicity and overall bioactivity.
Comparative studies with similar compounds have shown how modifications to these groups can affect potency and selectivity .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of this compound:
Study on Anticancer Efficacy
A recent study assessed the anticancer efficacy of 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 8.47 | Apoptosis induction |
| HepG2 | 12.34 | Cell cycle arrest |
| A549 | 10.56 | Inhibition of migration |
These results underscore the compound's potential as a lead candidate for further development in cancer therapeutics .
In Vivo Studies
In vivo experiments using animal models have also shown promising results in terms of tumor reduction and overall survival rates when treated with this compound. These findings support its further investigation in clinical settings.
Scientific Research Applications
Anticancer Potential
Research indicates that 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. The mechanism of action often involves the modulation of signaling pathways and the induction of apoptosis in cancer cells.
Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of various enzymes that are crucial in disease processes. For instance, it has shown promise as an inhibitor of kinases and other enzymes linked to cancer progression and metabolic disorders. Molecular docking studies have revealed how structural modifications can enhance or diminish the biological activity of this compound.
Interaction Studies
Interaction studies utilizing molecular docking simulations have demonstrated that 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can effectively bind to specific receptors and enzymes. These studies help elucidate the compound's mechanisms of action and provide insights into potential modifications for improved efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The triazolo[4,5-d]pyrimidine core is common among analogs, but substituents at positions 3 and 7 dictate pharmacological properties. Below is a comparative analysis:
Key Findings:
Solubility and Bioavailability :
- The piperazine substituent in 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine confers superior water solubility compared to thioether-containing analogs like VAS2870 .
- Benzyl-substituted derivatives (e.g., 3-benzyl-7-piperazin-1-yl) exhibit higher lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization .
Target Selectivity :
- Piperazine derivatives show dual activity against kinases (e.g., c-Met) and NADPH oxidases, whereas thioether analogs like VAS2870 are selective NADPH oxidase inhibitors .
- Hydrazinyl and cyclopropylamine substituents (e.g., compound A1 in ) enhance binding to DNA repair enzymes and kinases via hydrogen-bonding interactions.
Synthetic Accessibility :
- The parent compound’s synthesis involves straightforward substitution of a piperazine group at C₇, avoiding the multi-step processes required for thioether or hydrazine derivatives .
Research Implications:
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The triazolo[4,5-d]pyrimidine core is typically synthesized by cyclization reactions involving appropriate pyrimidine precursors and hydrazine derivatives. For example, starting from a chlorinated pyrimidine intermediate, reaction with hydrazine or hydrazide derivatives under reflux conditions leads to the formation of the triazole ring fused to the pyrimidine nucleus. This step is crucial for establishing the heterocyclic framework.
Introduction of the Phenyl Group
The phenyl substituent at the 3-position can be introduced via condensation or substitution reactions using phenyl-containing reagents such as benzaldehydes or phenyl hydrazines. This step often involves Schiff base formation or nucleophilic aromatic substitution, depending on the precursor used.
Coupling with Piperazine
The piperazin-1-yl group is attached at the 7-position through nucleophilic substitution of a leaving group (commonly a chlorine atom) on the triazolopyrimidine core by piperazine. This reaction is typically conducted under controlled conditions, often using polar aprotic solvents and mild heating or microwave irradiation to enhance reaction rates and yields.
Representative Synthetic Procedure
An example synthetic route based on literature protocols and analogous heterocyclic syntheses is as follows:
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution reactions.
- Temperature: Reactions are typically carried out under reflux or microwave irradiation at temperatures ranging from 80°C to 150°C depending on the step.
- Catalysts: Bases such as triethylamine may be used to neutralize acidic by-products and promote substitution.
- Time: Reaction times vary from 1 to 24 hours, with microwave-assisted methods significantly reducing reaction duration.
- Purification: Products are purified by recrystallization or chromatographic techniques, with characterization by NMR, HPLC, and mass spectrometry.
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Confirms the presence of the triazolopyrimidine ring, phenyl group, and piperazine substituent.
- High-Performance Liquid Chromatography (HPLC): Used to monitor purity and reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight consistent with 281.32 g/mol for the target compound.
- Melting Point: Provides physical characterization data.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Chlorinated pyrimidine, hydrazine, piperazine | Commercially available or synthesized intermediates |
| Solvent | Ethanol, DMF, DMSO | Choice depends on reaction step |
| Temperature | 80–150°C | Microwave irradiation can reduce reaction time |
| Reaction time | 1–24 hours | Microwave methods shorten time |
| Catalyst/Base | Triethylamine or none | Used to neutralize by-products |
| Purification | Recrystallization, chromatography | Essential for isolating pure compound |
| Yield | Moderate to high (50–85%) | Depends on optimization of conditions |
Research Findings and Notes
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar triazolopyrimidine derivatives.
- The nucleophilic substitution step attaching piperazine is sensitive to reaction conditions; excessive temperature or prolonged reaction may lead to side products.
- The phenyl group introduction is critical for biological activity and must be carefully controlled to avoid positional isomers.
- Analytical methods such as NMR and HPLC are indispensable for confirming the structure and purity of the final compound.
- Literature on closely related compounds suggests that optimization of solvent and temperature is key to maximizing yield and purity.
Q & A
Q. How to optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield consistency.
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for efficiency.
- Solvent Optimization : Switch from DMF to acetonitrile for easier purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
